5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
Description
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a 1,3,4-oxadiazole ring bearing a thiophen-3-yl substituent. The compound’s structure combines aromatic (phenyl, thiophene) and heterocyclic (isoxazole, oxadiazole) moieties, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-14(12-8-13(23-20-12)10-4-2-1-3-5-10)17-16-19-18-15(22-16)11-6-7-24-9-11/h1-9H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZWYSVPRLHIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Thiophene Ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. Recent studies have utilized microwave-assisted synthesis techniques to enhance yields and reduce reaction times. For instance, the reaction of N,N'-diacylhydrazines with various cyclodehydrating agents has been reported to yield unsymmetrical derivatives of 1,3,4-oxadiazole effectively .
Antiviral Properties
One of the most promising applications of this compound is its antiviral activity. Research has shown that derivatives of oxadiazoles, including those with phenyl and thiophene substituents, exhibit potent inhibition against dengue virus polymerase . These compounds have been evaluated for their ability to inhibit all four serotypes of the dengue virus in vitro, showing submicromolar activity.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is another area of active research. Studies have demonstrated that compounds containing the oxadiazole ring can induce cytotoxic effects in various cancer cell lines. A recent study highlighted the synthesis and evaluation of novel oxadiazole derivatives that showed significant cytotoxicity against human cancer cells . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Insecticidal Activity
Research has also indicated that oxadiazole derivatives possess insecticidal properties. Compounds like 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole have been tested for their effectiveness against agricultural pests, contributing to the development of new agrochemicals .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationships (SAR) is crucial for optimizing the efficacy of these compounds. Variations in substituents on the oxadiazole ring and their positions significantly influence biological activity. For example, modifications to the thiophene moiety or alterations in the carboxamide group can enhance antiviral or anticancer activity .
Case Study 1: Antiviral Screening
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the thiophene group significantly improved antiviral efficacy against dengue virus polymerase. The most potent analogs exhibited IC50 values in the low nanomolar range.
Case Study 2: Cancer Cell Line Evaluation
In vitro evaluations revealed that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a potential therapeutic application in oncology.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole-Oxadiazole Cores
The compound shares structural homology with N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (Table II, ). While the target molecule lacks the sulfanylacetamide bridge, both classes feature the 1,3,4-oxadiazole ring, which is known to enhance metabolic stability and binding affinity in enzyme inhibitors . Key differences include:
- Substituent position : The target compound’s oxadiazole is substituted at the 5-position with thiophen-3-yl, whereas analogs in have indole-methyl groups at this position.
- Bioactivity: The indole-containing analogs (e.g., 8q) exhibit strong α-glucosidase inhibition (IC50 = 49.71 ± 0.19 µM), suggesting that electron-rich aromatic substituents enhance enzyme binding.
Thiophene- and Isoxazole-Containing Derivatives
The synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () highlights the importance of thiophene substitution in isoxazole derivatives. Comparative analysis:
- Thiophene substitution : The target compound’s thiophen-3-yl group contrasts with the 5-methylthiophen-2-yl group in . The position of substitution (2- vs. 3-) may influence steric and electronic interactions in biological systems.
Enzyme Inhibition Profiles
While direct data for the target compound are unavailable, Table II () provides a benchmark for oxadiazole-containing inhibitors:
| Compound | α-Glucosidase IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
|---|---|---|---|
| 8q | 49.71 ± 0.19 | - | - |
| 8d | 52.34 ± 0.21 | - | - |
| 8g | - | 31.62 ± 0.16 | - |
| Target | Not reported | Not reported | Not reported |
The absence of a sulfanylacetamide group in the target compound may reduce BChE affinity compared to 8g , but its thiophene-oxadiazole core could favor interactions with oxidases or kinases .
Biological Activity
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1226437-98-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 338.3 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Formation of the Oxadiazole Ring : Reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Coupling of the Thiophene Ring : Introduction through coupling reactions like Suzuki or Stille coupling.
- Final Coupling and Purification : Coupling intermediate compounds followed by purification techniques such as column chromatography or recrystallization.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. For instance:
- A study demonstrated that oxadiazole derivatives showed significant activity against various cancer cell lines with IC values ranging from 0.20 to 48.0 μM .
- The compound's potential to induce apoptosis was highlighted through mechanisms involving cytochrome c release and caspase activation, suggesting its role in programmed cell death pathways .
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties:
- Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Studies indicated that these compounds could inhibit Mycobacterium bovis BCG in both active and dormant states, which is crucial for developing new antitubercular agents .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential modulation of PPAR (Peroxisome Proliferator-Activated Receptors) has been suggested as a pathway for its anticancer effects .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique features:
| Compound Name | IC (μM) | Biological Activity |
|---|---|---|
| 5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide | 92.4 | Moderate anticancer activity |
| N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide | Not reported | Potentially similar activity |
This compound is distinguished by the presence of both oxadiazole and isoxazole rings, which contribute to its unique chemical and biological properties compared to other derivatives .
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Studies : One study focused on a series of oxadiazole derivatives where modifications led to enhanced antiproliferative activities against various cancer cell lines .
- Antimicrobial Efficacy : A combination of oxadiazole with thiazole and pyridine rings showed promising antitubercular activity, highlighting the potential for developing new therapeutic agents against resistant strains .
Q & A
Q. Example Data :
| pH | Degradation (%) at 24h | Major Degradation Product |
|---|---|---|
| 7.4 | <5% | None detected |
| 2.0 | 15% | Hydrolyzed oxadiazole |
Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo models?
Answer:
Contradictions often arise from bioavailability or metabolic instability. Mitigation strategies include:
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
Pharmacokinetic Profiling : Conduct LC-MS/MS studies to quantify plasma/tissue concentrations and identify metabolites .
Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and target delivery.
Case Study : A related oxadiazole derivative showed poor in vivo efficacy despite high in vitro potency. Structural modification with a methylsulfanyl group improved logP by 0.8 units, enhancing bioavailability .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., GSK-3β). Focus on hydrogen bonding with oxadiazole N-atoms and π-π stacking with phenyl/thiophene moieties .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence.
QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC values from enzyme assays.
Example : A docking study of N-(5-aryl-1,3,4-oxadiazol-2-yl)carboxamides revealed that electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 40% .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?
Answer:
Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups at the phenyl/thiophene positions .
Biological Assays : Test against NCI-60 cell lines. Prioritize compounds with GI < 1 μM and selectivity indices >10 (cancer vs. normal cells) .
Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation).
Q. SAR Insights :
| Substituent (R) | GI (μM) | Selectivity Index |
|---|---|---|
| 4-Cl-phenyl | 0.45 | 12.3 |
| 3-OCH-thiophene | 1.2 | 8.7 |
Basic: What analytical techniques are critical for assessing purity and identity during synthesis?
Answer:
- Chromatography : HPLC with PDA detection (≥95% purity, C18 column, acetonitrile/water gradient).
- Spectroscopy : NMR (integration ratios), NMR (carbonyl peaks ~170 ppm), and FT-IR (amide I band ~1650 cm) .
- Elemental Analysis : Deviation <0.4% for C, H, N.
Validation Tip : Cross-validate with single-crystal X-ray diffraction (SHELXL refinement) to resolve ambiguous stereochemistry .
Advanced: How to address low yields in the cyclization step of oxadiazole formation?
Answer:
Low yields (<30%) may result from side reactions or incomplete cyclization. Solutions include:
Catalyst Screening : Test iodine, FeCl, or PPA (polyphosphoric acid) under microwave irradiation (60°C, 10 min) .
Solvent Optimization : Switch from DMF to acetonitrile or toluene to reduce polarity and favor cyclization .
Real-Time Monitoring : Use in-situ FT-IR to track thiourea intermediate consumption.
Example : Replacing DMF with acetonitrile increased yield from 28% to 52% for a related 1,3,4-oxadiazole derivative .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
Kinetic Studies : Determine values via Lineweaver-Burk plots under varying substrate concentrations.
Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes.
Mutagenesis : Engineer kinase mutants (e.g., GSK-3β T138A) to confirm critical hydrogen bonding sites .
Data Interpretation : A competitive inhibition pattern (parallel Lineweaver-Burk lines) suggests direct binding to the active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
